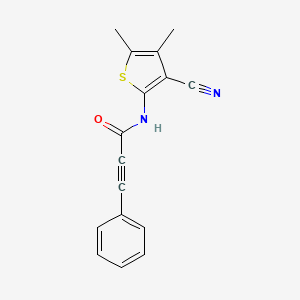![molecular formula C22H28N2O3 B5442574 N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5442574.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用機序
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Activation of the α7 nAChR by N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide can increase the release of acetylcholine in the brain, which is important for cognitive function and memory. N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in synaptic plasticity and neuronal survival.
実験室実験の利点と制限
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide has several advantages for laboratory experiments. It is a selective agonist of the α7 nAChR, which allows for the specific activation of this receptor. N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide is also relatively stable and can be administered orally or intravenously. However, N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide has some limitations for laboratory experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness.
将来の方向性
There are several future directions for research on N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide. One direction is to further investigate its potential therapeutic properties in various diseases, including Alzheimer's disease, schizophrenia, and ADHD. Another direction is to develop more stable and potent analogs of N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide that can be used for therapeutic purposes. Additionally, further research is needed to understand the downstream signaling pathways that are involved in the cognitive and memory-enhancing effects of N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide.
合成法
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with 2-aminoethanol to form the intermediate. The intermediate is then reacted with 4-(chloromethyl)benzoyl chloride to produce N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide.
科学的研究の応用
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, schizophrenia, and ADHD. Studies have shown that N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide has also been shown to improve attention and reduce hyperactivity in animal models of ADHD.
特性
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-3-8-21(15-18(17)2)27-12-9-23-22(25)20-6-4-19(5-7-20)16-24-10-13-26-14-11-24/h3-8,15H,9-14,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEKUXBHXKXSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)

![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5442539.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![7-(1-methylethylidene)-3-{[(2-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5442550.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({methyl[(3-methylisoxazol-5-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5442575.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)

![6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5442599.png)
![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5442600.png)